Cas no 1769-73-9 (trans-3-phenylcyclobutan-1-amine hydrochloride)

trans-3-phenylcyclobutan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-phenylcyclobutan-1-amine hydrochloride
- trans-3-phenylcyclobutan-1-amine hydrochloride
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- MDL: MFCD28145475
- Inchi: 1S/C10H13N.ClH/c11-10-6-9(7-10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H
- InChI Key: CRZYYBUWFCMNTM-UHFFFAOYSA-N
- SMILES: C1(N)CC(C2=CC=CC=C2)C1.[H]Cl
trans-3-phenylcyclobutan-1-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-197028-5.0g |
(1r,3r)-3-phenylcyclobutan-1-amine hydrochloride |
1769-73-9 | 95% | 5g |
$2493.0 | 2023-05-03 | |
Enamine | EN300-197028-0.5g |
(1r,3r)-3-phenylcyclobutan-1-amine hydrochloride |
1769-73-9 | 95% | 0.5g |
$468.0 | 2023-09-16 | |
Enamine | EN300-197028-1g |
(1r,3r)-3-phenylcyclobutan-1-amine hydrochloride |
1769-73-9 | 95% | 1g |
$601.0 | 2023-09-16 | |
Enamine | EN300-197028-5g |
(1r,3r)-3-phenylcyclobutan-1-amine hydrochloride |
1769-73-9 | 95% | 5g |
$2493.0 | 2023-09-16 | |
Enamine | EN300-197028-10g |
(1r,3r)-3-phenylcyclobutan-1-amine hydrochloride |
1769-73-9 | 95% | 10g |
$4866.0 | 2023-09-16 | |
Aaron | AR01B89I-5g |
3-phenylcyclobutan-1-amine hydrochloride, trans |
1769-73-9 | 95% | 5g |
$3453.00 | 2023-12-14 | |
A2B Chem LLC | AW02442-100mg |
3-phenylcyclobutan-1-amine hydrochloride, trans |
1769-73-9 | 95% | 100mg |
$254.00 | 2024-04-20 | |
Aaron | AR01B89I-1g |
3-phenylcyclobutan-1-amine hydrochloride, trans |
1769-73-9 | 95% | 1g |
$852.00 | 2025-02-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121683-1-10g |
trans-3-phenylcyclobutan-1-amine hydrochloride |
1769-73-9 | 95% | 10g |
¥16149.0 | 2024-04-23 | |
Aaron | AR01B89I-2.5g |
3-phenylcyclobutan-1-amine hydrochloride, trans |
1769-73-9 | 95% | 2.5g |
$1761.00 | 2025-02-09 |
trans-3-phenylcyclobutan-1-amine hydrochloride Related Literature
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
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Rui-Xiang Huang,Yu-Chiao Liu,Ming-Hsi Chiang,Gene-Hsiang Lee,You Song,Tien-Sung Lin Dalton Trans., 2020,49, 7299-7303
Additional information on trans-3-phenylcyclobutan-1-amine hydrochloride
trans-3-phenylcyclobutan-1-amine hydrochloride (CAS No. 1769-73-9)
The compound trans-3-phenylcyclobutan-1-amine hydrochloride (CAS No. 1769-73-9) is a structurally unique organic compound with significant applications in the fields of organic chemistry and pharmacology. This compound, also referred to as trans-cyclobutylbenzene amine hydrochloride, has garnered attention due to its potential in drug discovery and as a versatile building block in organic synthesis. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the context of its ability to act as a chiral catalyst or as an intermediate in the synthesis of bioactive molecules.
The molecular structure of trans-cyclobutylbenzene amine hydrochloride consists of a cyclobutane ring fused with a phenyl group at the 3-position and an amino group at the 1-position. The trans configuration refers to the spatial arrangement of these substituents, which plays a critical role in determining the compound's physical and chemical properties. The presence of the cyclobutane ring introduces strain into the molecule, which can influence its reactivity and stability. This structural feature has been exploited in various synthetic strategies, including asymmetric catalysis and enantioselective reactions.
Recent advancements in synthetic methodologies have enabled more efficient routes to trans-cyclobutylbenzene amine hydrochloride. For instance, researchers have developed catalytic asymmetric approaches that utilize palladium or copper catalysts to achieve high enantiomeric excess (ee) in its synthesis. These methods are particularly valuable for applications requiring enantioenriched compounds, such as those in medicinal chemistry.
In terms of applications, trans-cyclobutylbenzene amine hydrochloride has been explored as a potential ligand in transition metal-catalyzed reactions. Its ability to coordinate with metal centers makes it a promising candidate for use in asymmetric hydrogenation, cross-coupling reactions, and other transformations that require chiral environments. Additionally, this compound has been investigated for its role in the synthesis of complex natural products and bioactive molecules.
Recent studies have also focused on the biological activity of trans-cyclobutylbenzene amine hydrochloride and its derivatives. For example, researchers have reported on its potential as an inhibitor of certain enzymes involved in disease pathways, such as kinases or proteases. These findings underscore its potential utility in drug discovery programs targeting various therapeutic areas, including oncology and inflammation.
The development of novel synthetic routes for trans-cyclobutylbenzene amine hydrochloride continues to be an active area of research. Innovations in this field aim to improve yield, selectivity, and scalability, making this compound more accessible for large-scale applications. For instance, flow chemistry techniques have been employed to streamline its synthesis, enabling greater control over reaction conditions and product quality.
In conclusion, trans-cyclobutylbenzene amine hydrochloride (CAS No. 1769-73-9) stands out as a valuable compound with diverse applications across organic chemistry and pharmacology. Its unique structure and functional groups make it an attractive target for both fundamental research and applied development efforts. As new insights into its properties and potential uses emerge, this compound is poised to play an increasingly important role in advancing chemical science and therapeutic innovation.
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